Enhanced Carboxylic Acid Acidity via Electron-Withdrawing -CF3 Substitution
The -CF3 group exerts a strong electron-withdrawing inductive effect, which significantly acidifies the adjacent carboxylic acid protons on the furan ring. For 2-(trifluoromethyl)furan-3,4-dicarboxylic acid, the predicted pKa is 2.57±0.40 . This is markedly lower (i.e., stronger acid) than the pKa of the unsubstituted furan-3,4-dicarboxylic acid, which is expected to have a pKa value closer to that of furoic acids (~3.0-3.5) or benzoic acid analogs . This increased acidity alters the compound's ionization state at physiological pH compared to non-fluorinated analogs, directly impacting its solubility, salt formation, and potential for ionic interactions in biological systems.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 2.57±0.40 (Predicted) |
| Comparator Or Baseline | Furan-3,4-dicarboxylic acid (unsubstituted), expected pKa ~3.0-3.5 (inferred from analogous furoic acids) |
| Quantified Difference | pKa of target compound is approximately 0.5-1.0 log units lower (more acidic). |
| Conditions | In silico prediction using standard algorithms (e.g., ACD/Labs Percepta). |
Why This Matters
This difference in acidity is critical for designing molecules where the protonation state dictates solubility, binding affinity, or chemical reactivity, making the -CF3 substituted compound a distinct chemical entity for procurement.
